molecular formula C21H20FNO4 B12986860 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluorocyclobutyl)acetic acid

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluorocyclobutyl)acetic acid

Cat. No.: B12986860
M. Wt: 369.4 g/mol
InChI Key: WPNYFPBVWKUFHD-UHFFFAOYSA-N
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Description

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluorocyclobutyl)acetic acid is a complex organic compound that features a fluorocyclobutyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis and other organic synthesis applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluorocyclobutyl)acetic acid typically involves multiple steps. One common method starts with the preparation of the fluorocyclobutyl intermediate, which is then coupled with the Fmoc-protected amino acid. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated synthesis equipment and rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluorocyclobutyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group like an amine or ester .

Scientific Research Applications

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluorocyclobutyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluorocyclobutyl)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. This compound’s unique structure also enables it to interact with specific molecular targets and pathways, facilitating various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid: A similar compound with a methyl group instead of a fluorocyclobutyl group.

    2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid: Another related compound with an ethoxy group.

Uniqueness

The uniqueness of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluorocyclobutyl)acetic acid lies in its fluorocyclobutyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific structural features and reactivity patterns .

Properties

Molecular Formula

C21H20FNO4

Molecular Weight

369.4 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorocyclobutyl]acetic acid

InChI

InChI=1S/C21H20FNO4/c22-13-9-21(10-13,11-19(24)25)23-20(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,23,26)(H,24,25)

InChI Key

WPNYFPBVWKUFHD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F

Origin of Product

United States

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